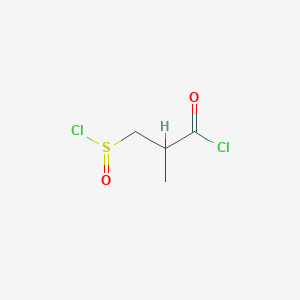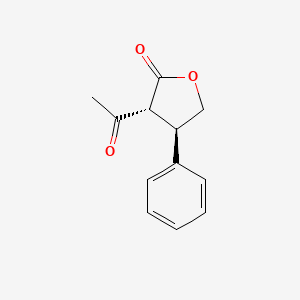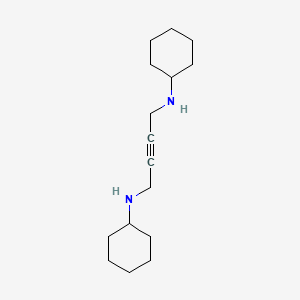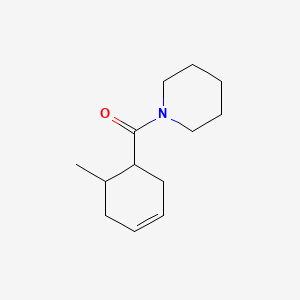![molecular formula C22H32N2 B14454602 9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) CAS No. 73321-08-1](/img/structure/B14454602.png)
9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(1,4-Phenylene)bis(9-azabicyclo[331]nonane) is a complex organic compound featuring a bicyclic structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization protocols. For instance, a SmI2-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic framework . This method involves the use of samarium diiodide as a reducing agent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) are not well-documented, the principles of large-scale organic synthesis can be applied. This would typically involve optimizing the reaction conditions to maximize yield and purity, as well as scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using appropriate reducing agents to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of carbonyl compounds . The specific molecular targets and pathways depend on the context of its application, such as in catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound used as a catalyst in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one:
Uniqueness
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) is unique due to its specific bicyclic structure and the presence of a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
73321-08-1 |
|---|---|
Molecular Formula |
C22H32N2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
9-[4-(9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H32N2/c1-5-17-7-2-8-18(6-1)23(17)21-13-15-22(16-14-21)24-19-9-3-10-20(24)12-4-11-19/h13-20H,1-12H2 |
InChI Key |
HAOAUHJDTAPNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)

![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)





